molecular formula C15H22N2O B8289021 N-Cyclohexyl-N-methyl-2-methylaminobenzamide

N-Cyclohexyl-N-methyl-2-methylaminobenzamide

Cat. No. B8289021
M. Wt: 246.35 g/mol
InChI Key: OGHBJAIDSSTLLK-UHFFFAOYSA-N
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Patent
US07253171B2

Procedure details

A mixture of N-cyclohexyl-N-methylamine (0.17 g, 0.62 mmol) and 1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione (0.25, 0.56 mmol) in dioxane (7.5 ml) was heated at 100° C. overnight. The solvent was removed under reduced pressure and the crude material was purified by flash chromatography (hexanes ethyl acetate, 1:1) to yield the title compound (0.28 g, 97%) as an orange solid.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.56 mmol
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:7][CH3:8])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C[N:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[C:13](=[O:20])O[C:11]1=O>O1CCOCC1>[CH:1]1([N:7]([CH3:8])[C:13](=[O:20])[C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=2[NH:10][CH3:11])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
C1(CCCCC1)NC
Name
Quantity
0.56 mmol
Type
reactant
Smiles
CN1C(OC(C2=C1C=CC=C2)=O)=O
Name
Quantity
7.5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material was purified by flash chromatography (hexanes ethyl acetate, 1:1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C(C1=C(C=CC=C1)NC)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.28 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 203%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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